1-Chloro-2,3-difluoro-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

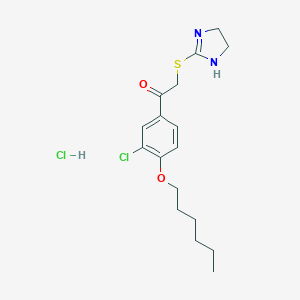

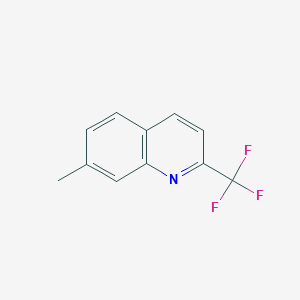

1-Chloro-2,3-difluoro-4-nitrobenzene is a chemical compound with multiple functional groups, including chloro, fluoro, and nitro groups. This structure makes it a valuable intermediate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.

Synthesis Analysis

The synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene and related derivatives involves multiple steps, including nitration, chlorination, and fluorination reactions. Studies have explored various methodologies to optimize these reactions, emphasizing the efficient introduction of fluorine-containing, electron-withdrawing substituents and the activation of the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-difluoro-4-nitrobenzene is characterized by the presence of halogen bonds and aromatic π–π stacking interactions. These features contribute to its reactivity and potential applications in organic synthesis (Mossakowska & Wójcik, 2007).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

1-Chloro-2,3-difluoro-4-nitrobenzene, due to its unique structure, is a valuable intermediate in organic synthesis. Its electron-withdrawing groups enhance its reactivity towards nucleophilic substitution reactions. For instance, the compound has been utilized in the synthesis of new derivatives by replacing the chlorine atom with various nucleophiles. This has opened synthetic pathways to novel compounds with potential applications in materials science and pharmaceuticals. Such reactivity was demonstrated in the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, showcasing its versatility in introducing fluorine-containing substituents into aromatic rings, which is critical for developing compounds with enhanced physical and chemical properties (Sipyagin et al., 2004).

Environmental Degradation

The compound's environmental degradation pathways are crucial for understanding its impact and removal from ecosystems. Research on microbial degradation by strains like Pseudomonas acidovorans XII has shown that 1-chloro-4-nitrobenzene can be used as a carbon, nitrogen, and energy source by specific bacterial families. This biodegradation process involves the transformation of the compound into less harmful substances, indicating potential bioremediation strategies for contaminated sites (Shah, 2014).

Analytical and Sensory Applications

The development of analytical methods for detecting 1-chloro-2,3-difluoro-4-nitrobenzene in environmental samples is crucial for monitoring its presence and impact. Electrochemical sensing techniques have been explored, utilizing nanohybrid materials for enhanced sensitivity and selectivity towards this compound. Such advancements in electrochemical sensors represent significant progress in environmental monitoring, offering tools for the rapid and accurate detection of pollutants (Kingsford et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-2,3-difluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRRFRIDGZHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431545 |

Source

|

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,3-difluoro-4-nitrobenzene | |

CAS RN |

169468-80-8 |

Source

|

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)